3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine
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Overview
Description
3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine is a heterocyclic compound that features both oxazole and triazine rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms within its structure contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with benzoyl chloride in the presence of a base, followed by cyclization with formamide. This reaction proceeds under reflux conditions and yields the desired compound after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its ability to intercalate with DNA can lead to the disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl[1,2,4]triazine: Lacks the oxazole ring but shares the triazine core.
3,6-Diphenyl[1,3]oxazole: Contains the oxazole ring but lacks the triazine core.
3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]tetrazine: Similar structure with an additional nitrogen atom in the ring.
Uniqueness
3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine is unique due to the combination of oxazole and triazine rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to compounds with only one of these rings .
Properties
CAS No. |
112371-90-1 |
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Molecular Formula |
C16H10N4O |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
3,6-diphenyl-[1,3]oxazolo[4,5-e][1,2,4]triazine |
InChI |
InChI=1S/C16H10N4O/c1-3-7-11(8-4-1)13-17-14-16(20-19-13)21-15(18-14)12-9-5-2-6-10-12/h1-10H |
InChI Key |
ARCZPQZOBVHWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=N2)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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